![molecular formula C11H7BrN2S2 B14206456 3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-87-4](/img/structure/B14206456.png)
3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a unique structure combining bromine, thiophene, and thieno[3,2-c]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with a thiophene-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogenated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine
- 3-Bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine
- 3-Bromo-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine
Uniqueness
3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics.
Properties
CAS No. |
832696-87-4 |
|---|---|
Molecular Formula |
C11H7BrN2S2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-bromo-7-thiophen-3-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C11H7BrN2S2/c12-8-5-16-10-7(6-1-2-15-4-6)3-14-11(13)9(8)10/h1-5H,(H2,13,14) |
InChI Key |
ONWGKMMKYAXPOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CN=C(C3=C2SC=C3Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B14206373.png)
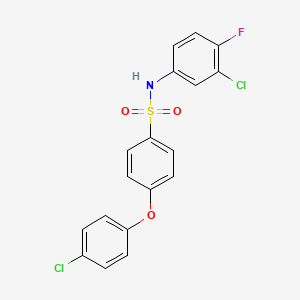
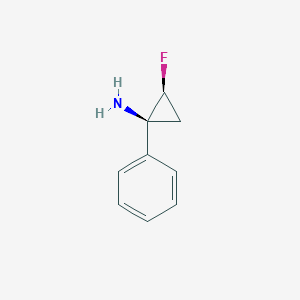
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
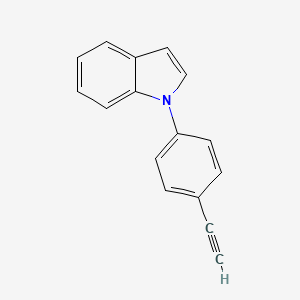
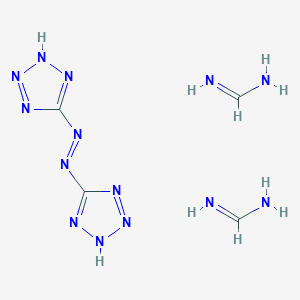
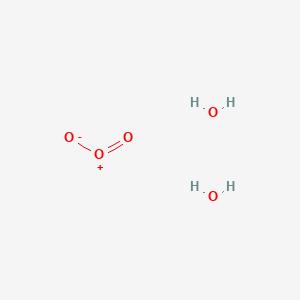
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
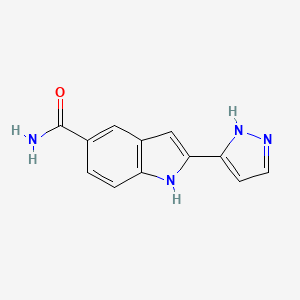
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)
![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
